molecular formula C8H17KO2 B8037856 KOtBu THF

KOtBu THF

Cat. No.: B8037856
M. Wt: 184.32 g/mol
InChI Key: JIWDQJYCCQFDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Electron Transfer Theories in Alkoxide Chemistry

The conceptual foundation for electron transfer reactions involving alkoxides dates to the early 1980s, when Meyer and co-workers first observed proton-coupled electron transfer (PCET) in ruthenium oxo complexes. These studies revealed that alkoxides could mediate simultaneous proton and electron transfers, a phenomenon later generalized to include non-biological systems. By the 2010s, advances in polyoxovanadate-alkoxide clusters provided atomistic insights into PCET, demonstrating that bridging oxide sites on these clusters reversibly bind hydrogen atoms through concerted e⁻/H⁺ exchange. Cyclic voltammetry experiments on Lindqvist-type clusters ([V₆O₁₃(TRIOLNO)₂]²⁻) confirmed that PCET pathways dominate over stepwise proton or electron transfers, with bond dissociation free energies (BDFEs) of surface hydroxide moieties measured at 61.6 kcal/mol.

Parallel work on Nb₂O₅ surfaces revealed that adsorbed alkoxide species undergo photo-induced electron transfer to form carbonyl compounds, with infrared spectroscopy tracking the disappearance of ν(C–O) bands at 1,091 cm⁻¹ and the emergence of ν(C=O) at 1,676 cm⁻¹. These findings underscored the dual role of alkoxides as both bases and electron donors, a theme later expanded in studies of KOtBu. The pivotal discovery came in 2016, when KOtBu was shown to initiate radical chain reactions in THF by transferring electrons to aryl halides, enabling transition metal-free coupling reactions.

Properties

IUPAC Name

potassium;2-methylpropan-2-olate;oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O.C4H9O.K/c1-2-4-5-3-1;1-4(2,3)5;/h1-4H2;1-3H3;/q;-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWDQJYCCQFDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].C1CCOC1.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Drying and Solvent Preparation : THF is distilled from sodium-benzophenone under nitrogen to achieve water content <50 ppm.

  • Reaction Setup : tert-Butanol (1.0 equiv) and THF (0.1–0.2 M concentration) are added to a flame-dried flask under argon.

  • Metal Addition : Potassium metal (1.05–1.2 equiv) is added in small portions at 0°C to control exothermicity.

  • Reflux : The mixture is stirred under reflux (66°C for THF) for 8–40 hours until hydrogen evolution ceases.

  • Concentration : Excess solvent and tert-butanol are removed under reduced pressure (0.08–0.098 MPa).

Key Parameters:

ParameterOptimal RangeImpact on Yield
Solvent PurityH<sub>2</sub>O <50 ppmPrevents hydrolysis
Stoichiometry1:1.05 K:t-BuOHMinimizes residual alcohol
Reaction Time12–24 hoursEnsures complete conversion

This method typically achieves 95–98% yield but requires careful exclusion of moisture and oxygen.

In Situ Generation Using Potassium Hexamethyldisilazide (KHMDS)

For sensitive applications, KOtBu can be generated in situ by reacting tert-butanol with KHMDS in THF:
(CH3)3COH+KHMDS(CH3)3COK+HMDS\text{(CH}_3\text{)}_3\text{COH} + \text{KHMDS} \rightarrow \text{(CH}_3\text{)}_3\text{COK} + \text{HMDS}

Advantages:

  • Avoids handling pyrophoric potassium metal

  • Produces fewer metallic byproducts

  • Enables precise stoichiometric control

Protocol:

  • Dissolve tert-butanol (1.1 equiv) and substrate in THF (0.1–0.2 M).

  • Cool to 0°C and add KHMDS (1.1 equiv) dropwise.

  • Warm to 23°C and stir for 2 hours.

This method is particularly useful for multistep syntheses requiring sequential deprotonation steps.

StageConditionsOutcome
Primary Drying150°C, 0.1–1.0 mmHgRemoves volatiles
Sublimation180–220°C, 0.05–1 mmHgCollects pure KOtBu
Solution PreparationDissolve in THF at 25°C1.0–2.0 M solutions

Post-sublimation solutions in THF demonstrate superior stability (<5% decomposition after 6 months at -20°C).

FactorEffect on KOtBu/THFMitigation Strategy
MoistureRapid hydrolysis to t-BuOHUse molecular sieves (3Å)
OxygenRadical formationDegas THF with N<sub>2</sub>/Ar
TemperatureDecomposition >40°CStore at -20°C under inert gas

Analytical Characterization:

1H NMR (THF-d<sub>8</sub>) : δ 1.38 (s, 9H)
FT-IR : ν 1353 cm<sup>-1</sup> (C-O stretch), 1272 cm<sup>-1</sup> (K-O)

Comparative Analysis of Preparation Methods

MethodPurity (%)Hazard LevelTypical Use Case
Direct Metal Reaction95–98HighBulk industrial production
KHMDS Route99+ModerateLaboratory-scale synthesis
Sublimed Commercial99.5LowSensitive organometallics

Chemical Reactions Analysis

Types of Reactions

Potassium tert-butoxide tetrahydrofuran complex undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents used with potassium tert-butoxide tetrahydrofuran complex include alkyl halides, carbon acids, and various nucleophiles.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Major Products

The major products formed from reactions involving potassium tert-butoxide tetrahydrofuran complex depend on the specific reaction type. For example:

Scientific Research Applications

Electron Transfer Reactions

Overview
KOtBu serves as a crucial reagent in organic reactions involving single electron transfer (SET). Its unique properties enable it to participate in radical formation and electron transfer processes, making it valuable for synthesizing complex organic molecules.

Case Study: Radical Anion Formation
A study demonstrated that KOtBu can facilitate the generation of radical anions, which are pivotal in activating various substrates such as phenanthroline and 1,3-dinitrobenzene. The interaction of KOtBu with these compounds leads to distinctive color changes and UV–Vis spectral shifts, indicating successful electron transfer processes .

Data Table: Electron Transfer Reactions Using KOtBu

Reaction TypeSubstrateProductYield (%)Reference
SET with PhenanthrolinePhenanthrolineRadical AnionVaried
Reaction with 1,3-Dinitrobenzene1,3-DinitrobenzeneRadical ProductVaried
Silylation with TriethylsilaneIndolenineIndoline84

Atomic Layer Deposition (ALD)

Overview
KOtBu is utilized in atomic layer deposition processes to grow potassium-containing thin films. Its hygroscopic nature allows it to interact effectively with water and other precursors during film formation.

Findings on Surface Chemistry
Research indicates that KOtBu exhibits unique growth behavior due to its tetrameric structure, which enhances K incorporation into thin films. This process significantly alters surface chemistry, necessitating careful consideration during the development of new deposition methods .

Data Table: Growth Rates of Potassium Thin Films

Precursor UsedGrowth Rate (Å/cycle)K Incorporation (%)Reference
KOtBu + H2OHighSignificant
RbOtBu + H2OModerateComparable

Silylation Reactions

Overview
KOtBu is also employed in silylation reactions, where it acts as a base to generate reactive intermediates from silanes. This application is particularly useful for modifying organic compounds.

Case Study: Silylation of Aromatic Compounds
In a notable experiment, the combination of KOtBu with triethylsilane led to the successful transformation of indolenine into indoline, showcasing its effectiveness in facilitating silylation reactions .

Functionalization of Carbon Nanotubes (CNTs)

Overview
KOtBu plays a significant role in the functionalization of carbon nanotubes, enabling their modification for various applications in nanotechnology and materials science.

Mechanism of Action
The compound aids in the nucleophilic addition reactions necessary for functionalizing CNTs, enhancing their properties for applications such as drug delivery and electronic devices .

Data Table: Functionalization Outcomes with KOtBu

Functionalization MethodCNT TypeModification TypeReference
Nucleophilic AdditionSWCNTsSidewall Functionalization
Electrophilic AdditionMWNTsSurface Modification

Mechanism of Action

The mechanism of action of potassium tert-butoxide tetrahydrofuran complex involves its ability to act as a strong base. It deprotonates carbon acids and other Bronsted acids, forming the corresponding conjugate bases. The complex can also facilitate substitution and elimination reactions by acting as a base and promoting the removal of leaving groups .

Comparison with Similar Compounds

Potassium tert-Butoxide (KOtBu) vs. Sodium tert-Butoxide (NaOtBu)

  • Reactivity: NaOtBu is less basic than KOtBu due to the smaller ionic radius of Na⁺, which reduces its ability to stabilize negative charges.
  • Solubility : NaOtBu has lower solubility in THF compared to KOtBu, limiting its utility in reactions requiring homogeneous conditions.

KOtBu vs. Lithium Bases (LiHMDS, LDA)

  • Base Strength: Lithium hexamethyldisilazide (LiHMDS) and lithium diisopropylamide (LDA) are stronger bases than KOtBu, making them preferable for deprotonating highly acidic substrates (e.g., enolates). However, in azetidine synthesis, LiHMDS in THF/DCM yielded 62%, while KOtBu in DMF gave 78–89% .
  • Solvent Compatibility: LiHMDS and LDA require anhydrous, polar aprotic solvents (e.g., THF), whereas KOtBu tolerates a broader range, including DMF and ethanol .

KOtBu vs. Alkali Metal Amides (KN(SiMe₃)₂)

  • Applications : KN(SiMe₃)₂ is a stronger base but less selective due to its nucleophilic character. In cross-coupling reactions, KOtBu/THF outperformed KN(SiMe₃)₂ in THF, achieving higher yields with 2.0 equivalents .
  • Cost and Handling: KN(SiMe₃)₂ is moisture-sensitive and costly, whereas KOtBu is air-stable and economical for large-scale applications .

KOtBu/THF vs. Other Solvent Systems

  • THF vs. DMF : In azetidine cyclization, KOtBu in DMF (78–89%) outperformed THF/DCM (72%), highlighting solvent-dependent aggregation effects .
  • THF vs. EtOH: For hydrogenation catalysts, KOtBu/THF (1 M stock) improved Mn-catalyzed quinoline hydrogenation yields compared to neat KOtBu in iPrOH (Table 1) .

Table 1: Comparative Performance of KOtBu in Different Solvents

Reaction Type Base/Solvent Yield (%) Reference
Azetidine Cyclization KOtBu/DMF 78–89
Quinoline Hydrogenation KOtBu/THF (1 M stock) 90
Dieckmann Cyclization KOtBu/THF 30–40

KOtBu/THF vs. Carbonate Bases (Cs₂CO₃)

  • Basic Strength : Cs₂CO₃ is milder and used for substrates sensitive to strong bases. In PROTAC synthesis, Cs₂CO₃ was employed for deprotection, while KOtBu/THF facilitated amide coupling .

Key Research Findings

  • Mechanistic Flexibility : KOtBu/THF enables both ionic and neutral pathways in silylation reactions, as shown by computational studies .
  • Catalytic Enhancements : Pre-dissolving KOtBu in THF (1 M) improved hydrogenation efficiency by enhancing base solubility and interaction with the Mn catalyst .
  • Substrate Sensitivity : Despite its versatility, KOtBu/THF gave poor yields (<40%) in Dieckmann cyclizations of sterically hindered malonamides, underscoring limitations with bulky substrates .

Q & A

Q. What experimental factors determine the selection of KOtBu/THF as a base-solvent system in ester-amide exchange reactions?

  • Methodological Answer : KOtBu/THF is favored in ester-amide exchange due to its ability to generate reactive intermediates under mild conditions. Optimal parameters include stoichiometric ratios (e.g., 2 equivalents of KOtBu per 1 equivalent of ester and amine), room-temperature reactions, and the presence of oxygen/water in THF to stabilize radicals or acyloxyboron intermediates . Solvent polarity and coordinating ability of THF enhance base solubility and reaction homogeneity, critical for reproducible yields .

Q. How does solvent choice impact the catalytic efficiency of KOtBu in amidation reactions?

  • Methodological Answer : Solvent polarity and coordination strength directly influence reaction rates. For example, KOtBu in THF achieves 56% conversion in amidation (vs. 32% in MeCN or 2% in 2-MeTHF) due to THF’s ability to stabilize reactive intermediates and solubilize KOtBu. THF’s moderate polarity also minimizes side reactions like hydrolysis, unlike more polar solvents (e.g., DMSO), which inhibit catalytic activity .

Q. What are the optimal stoichiometric ratios for KOtBu in THF during ester-amide exchange?

  • Methodological Answer : A 2:1 molar ratio of KOtBu to ester/amine is typically optimal. Excess base ensures complete deprotonation of the amine nucleophile and mitigates side reactions (e.g., ester hydrolysis). Deviations from this ratio, as seen in Pd-catalyzed C-N couplings, can lead to incomplete conversions or competing pathways .

Advanced Research Questions

Q. What mechanistic insights explain the role of KOtBu/THF in radical-mediated reactions?

  • Methodological Answer : KOtBu in THF facilitates single-electron transfer (SET) processes, generating radical intermediates. For example, in AlMe3-mediated ester-amide exchange, KOtBu initiates a radical chain reaction requiring O₂ and H₂O. THF stabilizes these radicals via weak coordination, preventing premature termination. Mechanistic studies using ³¹P NMR reveal transient intermediates (e.g., δ 44.47–45.56 ppm signals), confirming radical pathways .

Q. How can researchers resolve contradictions in reaction outcomes when varying KOtBu equivalents in Pd-catalyzed C-N cross-couplings?

  • Methodological Answer : Contradictions arise from competing equilibria between catalyst activation and base-induced decomposition. For instance, 0.25 equivalents of KOtBu in THF generate stable Pd-phosphane precatalysts (δ 44.47 ppm in ³¹P NMR), while 1 equivalent produces multiple intermediates (δ 31.17–45.56 ppm), reducing selectivity. Systematic titration of KOtBu with in-situ NMR monitoring is recommended to identify optimal equivalents .

Q. Why does KOtBu/THF outperform other bases in dehydrohalogenation reactions for strained alkyne synthesis?

  • Methodological Answer : KOtBu/THF enables double dehydrobromination via a concerted E2 mechanism. THF’s low dielectric constant favors ion-pair dissociation, enhancing the base’s nucleophilicity. Comparative studies show KOtBu/THF achieves >80% yields in cyclooctyne synthesis, whereas weaker bases (e.g., NaOMe) require harsher conditions (e.g., higher temperatures), leading to side reactions .

Data-Driven Analysis

Q. How do reaction conditions (e.g., moisture, oxygen) affect KOtBu/THF-mediated transformations?

  • Methodological Answer : Controlled amounts of H₂O and O₂ are critical. In AlMe3-mediated reactions, anhydrous THF with trace H₂O/O₂ increases conversion rates by 40% compared to strictly dry conditions. Moisture aids proton transfer, while O₂ sustains radical chains. Excess water, however, hydrolyzes KOtBu, necessitating precise control via inert-atmosphere techniques with calibrated air leaks .

Q. What analytical techniques are most effective for monitoring KOtBu/THF reaction progress?

  • Methodological Answer :
  • ³¹P NMR : Tracks ligand exchange and intermediate formation in metal-catalyzed reactions (e.g., Pd-phosphane complexes) .
  • GC-MS/HPLC : Quantifies product distribution in amidation reactions, especially when competing pathways exist .
  • In-situ IR Spectroscopy : Monitors carbonyl intermediates in ester-amide exchange .

Contradiction Management

Q. How to address discrepancies in reported catalytic activity of KOtBu/THF across solvent systems?

  • Methodological Answer : Apparent contradictions often stem from solvent-dependent base strength. For example, KOtBu’s basicity (pKa ~17 in THF) decreases in polar aprotic solvents like DMSO, altering reaction pathways. Researchers should validate solvent purity (e.g., THF peroxides) and use Kamlet-Taft parameters to predict solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KOtBu THF
Reactant of Route 2
KOtBu THF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.